2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
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Overview
Description
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic compound that features a piperidine ring, a benzyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of piperidine with benzyl chloride, followed by the introduction of an ethanol group through nucleophilic substitution. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the piperidine ring in the presence of a base.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 2-{2-[(Methyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a precursor for the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. This can result in various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(Phenyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
- 2-{2-[(Methyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
- 2-{2-[(Ethyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
Uniqueness
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is unique due to the presence of the benzyl group, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-2-18(14-16-8-4-3-5-9-16)15-17-10-6-7-11-19(17)12-13-20/h3-5,8-9,17,20H,2,6-7,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNDXFIABUZSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1CCO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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